molecular formula C21H16Cl2N2O2S2 B5138058 5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile

5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5138058
M. Wt: 463.4 g/mol
InChI Key: POQMLWBPRZXZSB-UHFFFAOYSA-N
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Description

5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including acetyl, dichlorophenyl, oxoethyl, sulfanyl, methyl, thiophenyl, dihydropyridine, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate 3,4-dichlorophenyl-2-cyanoacrylate. This intermediate is then reacted with thiourea and acetic anhydride to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include ethyl cyanoacetate, thiourea, and acetic anhydride, with reaction temperatures carefully controlled to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The presence of the dichlorophenyl group is particularly significant for binding to biological targets .

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The thiophene and dihydropyridine moieties are known to contribute to these biological activities .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The dichlorophenyl group is known to bind to enzyme active sites, inhibiting their activity. The thiophene and dihydropyridine moieties interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile: Unique due to its combination of functional groups.

    Thiophene derivatives: Known for their electronic properties and applications in material science.

    Dihydropyridine derivatives: Commonly used in medicinal chemistry for their cardiovascular effects.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2S2/c1-11-19(12(2)26)20(18-4-3-7-28-18)14(9-24)21(25-11)29-10-17(27)13-5-6-15(22)16(23)8-13/h3-8,20,25H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQMLWBPRZXZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=CS3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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